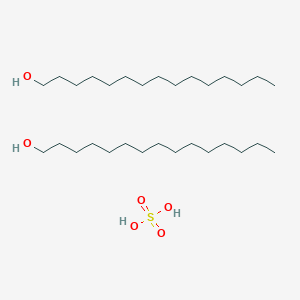

Pentadecan-1-ol;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentadecan-1-ol, also known as 1-pentadecanol or pentadecyl alcohol, is a long-chain fatty alcohol with the chemical formula C15H32O. At room temperature, it appears as a white, flaky solid. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds can undergo various chemical reactions to form different products, such as esters and sulfates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecan-1-ol can be synthesized through the reduction of pentadecanoic acid or its derivatives. One common method involves the reduction of pentadecanoic acid ethyl ester using lithium aluminum hydride (LiAlH4) as a reducing agent .

Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO2) to sulfur trioxide (SO3), followed by the absorption of SO3 in water to form sulfuric acid .

Industrial Production Methods

In industrial settings, pentadecan-1-ol is often derived from natural sources such as myrrh and frankincense essential oils. It can also be produced via the hydrogenation of fatty acids or fatty acid methyl esters .

Chemical Reactions Analysis

Types of Reactions

Pentadecan-1-ol can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form pentadecanoic acid.

Reduction: It can be reduced to form pentadecane.

Substitution: It can react with halogens to form halogenated derivatives.

Sulfuric acid acts as a catalyst in many reactions, including the esterification of pentadecan-1-ol to form esters. For example, the reaction of pentadecan-1-ol with acetic acid in the presence of sulfuric acid produces pentadecyl acetate .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like phosphorus tribromide (PBr3) are employed.

Major Products

Oxidation: Pentadecanoic acid.

Reduction: Pentadecane.

Substitution: Halogenated pentadecanes.

Scientific Research Applications

Pentadecan-1-ol and its derivatives have various applications in scientific research:

Chemistry: Used as intermediates in the synthesis of surfactants and lubricants.

Biology: Studied for their role in cell membrane structure and function.

Medicine: Investigated for their potential antimicrobial and anti-inflammatory properties.

Industry: Used in the production of cosmetics, detergents, and plasticizers.

Mechanism of Action

The mechanism of action of pentadecan-1-ol involves its interaction with cell membranes, where it can disrupt lipid bilayers and affect membrane fluidity. This disruption can lead to changes in cell signaling and function .

Sulfuric acid acts as a strong acid and dehydrating agent, facilitating various chemical reactions by donating protons (H+) and removing water molecules. It can also act as an oxidizing agent under certain conditions .

Comparison with Similar Compounds

Similar Compounds

1-Nonanol: A shorter-chain fatty alcohol with similar properties but lower boiling and melting points.

1-Undecanol: Another long-chain fatty alcohol with similar uses in surfactant and lubricant synthesis.

1-Tridecanol: Similar in structure and applications but with a shorter carbon chain.

Uniqueness

Pentadecan-1-ol is unique due to its longer carbon chain, which imparts different physical properties such as higher melting and boiling points compared to shorter-chain alcohols. This makes it particularly useful in applications requiring higher thermal stability .

Properties

CAS No. |

66186-20-7 |

|---|---|

Molecular Formula |

C30H66O6S |

Molecular Weight |

554.9 g/mol |

IUPAC Name |

pentadecan-1-ol;sulfuric acid |

InChI |

InChI=1S/2C15H32O.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-5(2,3)4/h2*16H,2-15H2,1H3;(H2,1,2,3,4) |

InChI Key |

LBHMACPCMMBTLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCO.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)

![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)